![molecular formula C7H12ClNO2 B2776725 (2S,4R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride CAS No. 921755-45-5](/img/structure/B2776725.png)

(2S,4R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

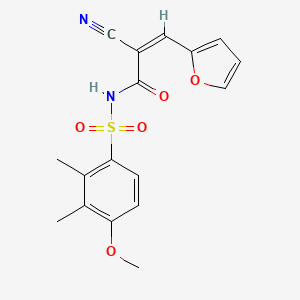

“(2S,4R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride” is a chemical compound with the molecular formula C7H12ClNO2 and a molecular weight of 177.63 . It is a solid substance .

Molecular Structure Analysis

The InChI code for “(2S,4R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride” is 1S/C7H11NO2.ClH/c9-7(10)5-3-4-1-2-6(5)8-4;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5-,6+;/m1./s1 .Physical And Chemical Properties Analysis

“(2S,4R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride” is a solid substance . The boiling point and other physical properties are not specified in the sources I found .Scientific Research Applications

Synthesis and Chemical Properties

Novel Synthesis Approaches : The compound has been the subject of various synthetic approaches. For example, Grygorenko et al. (2009) reported a novel approach to 2-azabicyclo[2.2.1]heptane-1-carboxylic acid starting from (2S,4R)-4-hydroxyproline, achieving a 22% total yield with enantiomeric purity checked by HPLC (Grygorenko, Komarov, & Cativiela, 2009).

Facile Multigram Scale Preparation : Tararov et al. (2002) detailed a facile multigram scale preparation of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, improving upon previous protocols (Tararov et al., 2002).

Constrained Proline Analogues : Buñuel et al. (2001) described a new route for the asymmetric synthesis of enantiomerically pure 2-substituted 7-azabicyclo[2.2.1]heptane-1-carboxylic acids, constrained β-functionalised proline analogues (Buñuel et al., 2001).

Aza-Diels-Alder Reactions : Waldmann and Braun (1991) synthesized derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates via Aza-Diels-Alder reactions (Waldmann & Braun, 1991).

Medicinal Chemistry Applications

Conformationally Constrained Amino Acids : Hart and Rapoport (1999) synthesized a glutamic acid analogue from L-serine, illustrating the potential of these compounds in medicinal chemistry (Hart & Rapoport, 1999).

Formal Synthesis of (+)-Epibatidine : Avenoza et al. (1999) described the synthesis of enantiomerically pure (1S,3S,4R)- and (1S,3R,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids for the formal synthesis of (+)-epibatidine (Avenoza et al., 1999).

Rigid Amino Acid Analogues : Radchenko et al. (2009) reported practical syntheses of rigid amino acid analogues, demonstrating the versatility of these compounds (Radchenko et al., 2009).

Applications in Organocatalysis : Armstrong et al. (2009) prepared 7-azabicyclo[2.2.1]heptane-2-carboxylic acid in enantiopure form, assessing its catalytic potential in aldol reactions (Armstrong, Bhonoah, & White, 2009).

Structural Studies and Analyses : Various studies have focused on the structural characteristics and theoretical analysis of these compounds, such as the work by Alemán et al. (2005) on the pyramidal geometry of bicyclic amide nitrogen (Alemán et al., 2005).

Secondary Structure Investigations : Otani et al. (2012) synthesized homo-thiopeptides of bicyclic 7-azabicyclo[2.2.1]heptane-2-endo-carboxylic acid, exploring their ordered secondary structures (Otani et al., 2012).

properties

IUPAC Name |

(2S,4R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c9-7(10)6-3-5-1-2-8(6)4-5;/h5-6H,1-4H2,(H,9,10);1H/t5-,6+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPOZJQLXLSYNO-IBTYICNHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC1CC2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C[C@H]1C[C@H]2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776643.png)

![(Z)-methyl 2-(6-methyl-2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2776645.png)

![N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2776651.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2776653.png)

![6-methyl-N-(3-methylphenyl)-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2776655.png)

![3-(4-bromobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2776656.png)

![2-[({4-[1-(hydroxyimino)ethyl]phenyl}amino)methylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2776665.png)